
2',3'-Dideoxy-3'-chloro-5-methyl-5'-O-trityluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-3’-deoxy-5’-O-tritylthymidine is a synthetic nucleoside analog. It is characterized by the presence of a chlorine atom at the 3’ position, a deoxy modification at the same position, and a trityl group at the 5’ position of the thymidine molecule. This compound is primarily used in research settings, particularly in the fields of chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The thymidine molecule is first protected at the 5’-hydroxyl group using a trityl chloride reagent under basic conditions to form 5’-O-tritylthymidine.
Chlorination at the 3’ Position: The protected thymidine is then subjected to chlorination at the 3’ position using reagents such as thionyl chloride or phosphorus oxychloride in the presence of a base like pyridine.
Deoxygenation: The final step involves the deoxygenation of the 3’ position, which can be achieved using reagents like triphenylphosphine and carbon tetrachloride.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 3’ position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The trityl group at the 5’ position can be removed under acidic conditions to yield the deprotected nucleoside.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions at the 3’ position, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various nucleoside analogs with different functional groups at the 3’ position.
Deprotected Nucleoside: Thymidine derivatives without the trityl group.
Oxidized and Reduced Products: Modified nucleosides with altered oxidation states at the 3’ position.
Scientific Research Applications
3’-Chloro-3’-deoxy-5’-O-tritylthymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs and derivatives.
Molecular Biology: Employed in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine involves its incorporation into DNA during replication. The presence of the chlorine atom and the deoxy modification at the 3’ position can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the disruption of cellular processes and ultimately cell death. The trityl group at the 5’ position serves as a protective group during synthesis and can be removed to yield the active nucleoside.
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): An antiviral nucleoside analog used in the treatment of HIV.
3’-Fluoro-3’-deoxythymidine (FLT): A nucleoside analog used in PET imaging for cancer diagnosis.
3’-Deoxy-3’-iodothymidine (IDT): A nucleoside analog with potential antiviral properties.
Uniqueness: 3’-Chloro-3’-deoxy-5’-O-tritylthymidine is unique due to the presence of the trityl protective group at the 5’ position, which allows for selective modifications at the 3’ position. This makes it a valuable intermediate in the synthesis of various nucleoside analogs and derivatives.
Properties
IUPAC Name |
1-[4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBVZHGDVFKZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
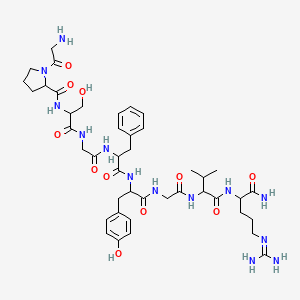
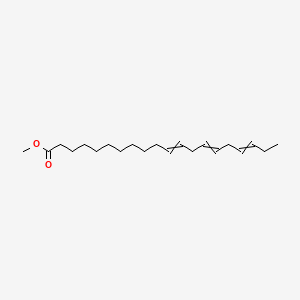
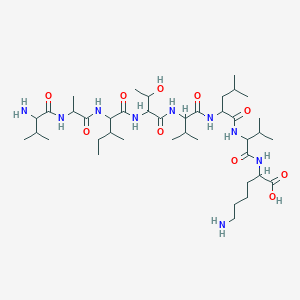


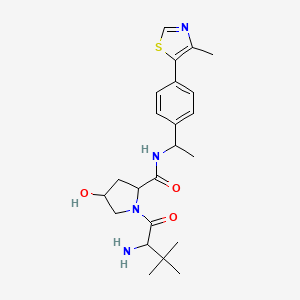
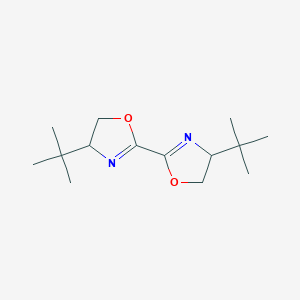
![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)
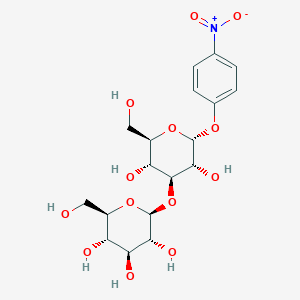


![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B13397045.png)

